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Compound of Interest

Compound Name:
2-(2-Chloro-4-

formylphenoxy)propanoic acid

CAS No.: 812642-71-0

Cat. No.: B3024549 Get Quote

Synthesis, Characterization, and Pharmacophore
Utility in Drug Discovery
CAS Registry Number: 812642-71-0 Chemical Class: Aryloxyalkanoic Acid / Benzaldehyde

Derivative Primary Application: Hemoglobin Allosteric Modulation & PPAR Agonist Precursor

Executive Summary & Chemical Identity
2-(2-Chloro-4-formylphenoxy)propanoic acid is a bifunctional synthetic intermediate critical

to the development of small-molecule therapeutics. Its structure combines a formyl group

(aldehyde) capable of reversible Schiff-base formation and a propanoic acid tail facilitating

electrostatic interactions.

This unique dual-functionality makes it a high-value scaffold in the design of antisickling agents

(targeting Hemoglobin S) and metabolic regulators (PPAR agonists). This guide details the

IUPAC nomenclature logic, optimized synthetic protocols, and the mechanistic causality behind

its reactivity.[1]

1.1 IUPAC Nomenclature Breakdown
The systematic name is derived by treating the propanoic acid as the parent structure.
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Parent Chain: Propanoic acid (3 carbons).[2][3]

Substituent: A phenoxy group attached at carbon 2.[4][5][6]

Ring Substitution: The phenoxy ring is substituted with a chlorine atom at position 2 (ortho)

and a formyl group at position 4 (para).[1]

Full Name: 2-(2-Chloro-4-formylphenoxy)propanoic acid Stereochemistry: The alpha-carbon

(C2 of the propanoic chain) is chiral. The synthesis typically yields a racemate (

), but enantioselective synthesis using chiral starting materials (e.g., L-2-chloropropionic acid)
allows for the isolation of the biologically active

-isomer (typical for auxin/fibrate mimics).

Synthetic Methodology
The most robust route to this molecule is the Williamson Ether Synthesis, utilizing the

nucleophilicity of the phenoxide ion generated from 3-chloro-4-hydroxybenzaldehyde.

2.1 Retrosynthetic Analysis
The bond disconnection occurs at the ether linkage. The precursors are:

Nucleophile: 3-Chloro-4-hydroxybenzaldehyde.[7]

Electrophile: 2-Chloropropanoic acid (or its ethyl/methyl ester).

2.2 Optimized Protocol (Self-Validating System)
Note: This protocol uses the ester route to prevent side reactions involving the carboxylic acid,

followed by hydrolysis.

Reagents:

3-Chloro-4-hydroxybenzaldehyde (1.0 eq)

Ethyl 2-chloropropionate (1.2 eq)

Potassium Carbonate (
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, anhydrous, 2.5 eq)[1]

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Workflow:

Phenoxide Generation:

Dissolve 3-chloro-4-hydroxybenzaldehyde in DMF under inert atmosphere (

).

Add

. Stir at RT for 30 minutes.

Observation: Color shift (often yellowing) indicates phenoxide formation.[1]

Alkylation (

):

Add Ethyl 2-chloropropionate dropwise.

Heat to 80°C for 4–6 hours.

Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of the aldehyde starting

material (

) and appearance of the less polar ester product (

).[1]

Hydrolysis (Ester Cleavage):

Cool mixture. Add 2N NaOH (aq) directly to the reaction vessel.

Stir at RT for 2 hours.

Mechanism:[1][2][3][8] Saponification of the ethyl ester to the carboxylate salt.
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Workup (Acid-Base Extraction):

Wash the basic aqueous phase with Ethyl Acetate (removes unreacted neutral

aldehyde/ester).

Critical Step: Acidify the aqueous phase to pH 2–3 using 1N HCl. The product will

precipitate or oil out.

Extract with Ethyl Acetate, dry over

, and concentrate.[1]

2.3 Reaction Logic & Pathway Visualization
The following diagram illustrates the reaction flow and the critical decision points during

purification.
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Figure 1: Synthetic pathway from hydroxybenzaldehyde precursor to final acid via Williamson

ether synthesis and saponification.

Pharmacophore Utility & Applications
The 2-(2-Chloro-4-formylphenoxy)propanoic acid structure is a "privileged scaffold"

because it bridges two major drug classes.

3.1 Hemoglobin Allosteric Modifiers (Antisickling Agents)
Aldehyde-bearing small molecules are potent modulators of Hemoglobin (Hb).

Mechanism: The formyl group (CHO) forms a reversible Schiff base (imine) with the N-

terminal valine of the

-chain of hemoglobin.

Effect: This stabilizes the Relaxed (R) state of Hb, increasing oxygen affinity and preventing

the polymerization of Sickle Hemoglobin (HbS).[1]

Role of the Acid Tail: The propanoic acid moiety mimics the structure of clofibric acid

derivatives (like Efaproxiral/RSR-13). It engages in salt-bridge interactions (often with Arg141

), further locking the protein conformation.

Relevance: This molecule acts as a hybrid between Voxelotor (aldehyde-based) and

Efaproxiral (acid-based) mechanisms.

3.2 PPAR Agonists
The aryloxy-propanoic acid motif is the defining pharmacophore of fibrates (PPAR

agonists).

The acid head group binds to the Tyr464/His440 residues in the PPAR ligand-binding

domain.

The 2-chloro and 4-formyl substitutions provide steric bulk and electronic tuning to optimize

lipophilicity (
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) and receptor fit.

Analytical Characterization Data
To validate the synthesis, the following spectral signatures must be confirmed.

Technique Expected Signal Structural Assignment

1H NMR

ngcontent-ng-c1989010908=""

_nghost-ng-c3017681703=""

class="inline ng-star-inserted">

9.8–9.9 ppm (s, 1H)

Aldehyde proton (-CHO).

Distinctive singlet.

1H NMR 4.8–5.0 ppm (q, 1H)

Alpha-proton (-O-CH(CH3)-).

Quartet due to coupling with

methyl.

1H NMR 1.6–1.7 ppm (d, 3H) Methyl group (-CH3). Doublet.

1H NMR 6.9–7.9 ppm (m, 3H)

Aromatic protons.[1] Pattern

depends on 1,2,4-substitution.

[1]

IR 1680–1700 cm⁻¹ C=O stretch (Aldehyde).

IR 1710–1730 cm⁻¹
C=O stretch (Carboxylic Acid).

Broad O-H stretch 2500-3000.

MS (ESI-) [M-H]⁻ = 227.0
Negative mode ionization of

the carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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